n-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)butyramide
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Overview
Description
N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)butyramide is an organic compound characterized by the presence of a dihydrobenzo[b][1,4]dioxin moiety linked to a butyramide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)butyramide typically involves the alkylation of 2,3-dihydrobenzo[b][1,4]dioxin with an appropriate butyramide derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)butyramide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)butyramide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)butyramide include:
2,3-Dihydrobenzo[b][1,4]dioxin-6-amine: A related compound with similar structural features but different functional groups.
Methyl 4-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)-2,4-dioxobutanoate: Another derivative with a different substitution pattern on the aromatic ring.
Uniqueness
This compound is unique due to its specific combination of the dihydrobenzo[b][1,4]dioxin moiety and the butyramide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H17NO3 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)butanamide |
InChI |
InChI=1S/C13H17NO3/c1-2-5-13(15)14-8-10-9-16-11-6-3-4-7-12(11)17-10/h3-4,6-7,10H,2,5,8-9H2,1H3,(H,14,15) |
InChI Key |
SENRWNZMEUUNGF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NCC1COC2=CC=CC=C2O1 |
Origin of Product |
United States |
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